2,6-Dichlorobiphenyl-2',3',4',5',6'-d5
Description
Overview of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants (POPs)
Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured for a variety of industrial applications, including as dielectric and coolant fluids in electrical equipment. nih.govcdc.gov The basic PCB structure consists of two benzene (B151609) rings linked by a carbon-carbon bond, where hydrogen atoms can be replaced by up to ten chlorine atoms. cdc.gov This substitution pattern results in 209 distinct chemical compounds known as congeners, each with unique physical and chemical properties. nih.gov
PCBs are characterized by their high thermal and chemical stability, which made them ideal for industrial use but also contributes to their extreme persistence in the environment. nih.govcdc.gov They are resistant to degradation and can travel long distances, leading to global contamination. fishersci.fi Due to their lipophilic (fat-loving) nature, PCBs accumulate in the fatty tissues of living organisms and biomagnify up the food chain. fishersci.fi
Recognized for their toxicity, persistence, and potential to cause a range of adverse health effects—including impacts on the immune, reproductive, nervous, and endocrine systems, as well as being classified as carcinogenic to humans—PCBs were banned from production in many countries in the 1970s. nih.govcdc.gov They are listed among the original twelve persistent organic pollutants (POPs) under the Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of these harmful substances. cdc.govfishersci.fi
| Property | Description |
| Chemical Class | Halogenated Aromatic Hydrocarbons |
| Structure | Two linked benzene rings with 1 to 10 chlorine atoms |
| Number of Congeners | 209 |
| Key Characteristics | High stability (thermal and chemical), low flammability, high dielectric constant |
| Environmental Fate | Persistent, bioaccumulative, capable of long-range transport |
| Regulatory Status | Listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention |
Significance of Stable Isotope-Labeled PCB Congeners in Environmental and Mechanistic Studies
The analysis of PCBs in complex environmental samples such as soil, water, sediment, and biological tissues presents significant analytical challenges. Because PCBs exist as intricate mixtures of 209 different congeners, accurately quantifying individual congeners is crucial, as their toxicity varies significantly. nih.gov
Stable isotope-labeled standards, such as those labeled with Carbon-13 (¹³C) or Deuterium (B1214612) (²H or D), are essential tools for modern analytical chemistry, particularly for techniques like isotope dilution mass spectrometry (IDMS) coupled with gas chromatography (GC/MS). In this approach, a known quantity of an isotope-labeled analog of the target analyte is added to a sample at the beginning of the analytical process.
The significance of using these labeled congeners lies in their ability to improve the accuracy and precision of quantification. The labeled standard behaves nearly identically to its native, unlabeled counterpart through all stages of sample preparation—extraction, cleanup, and concentration. epa.gov Any loss of the native analyte during these steps is mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native congener to the known amount of the added labeled congener in the final analysis, chemists can accurately calculate the initial concentration of the native congener in the sample, correcting for procedural losses. This makes them invaluable for obtaining reliable data in environmental monitoring and human exposure studies.
Rationale for Research on 2,6-Dichlorobiphenyl-2',3',4',5',6'-d5 as a Model Deuterated Congener
This compound is the deuterated form of the PCB congener 2,6-Dichlorobiphenyl (B22184), also known by its IUPAC designation as PCB #10. The rationale for its use in research is directly linked to the need for a high-fidelity internal standard for the accurate measurement of its native counterpart.
The primary role of this specific deuterated congener is to serve as an internal standard in analytical methods for the quantification of PCB #10. By introducing five deuterium atoms onto the second phenyl ring (the one without chlorine atoms), the mass of the molecule is increased by five mass units. This mass difference allows it to be easily distinguished from the native 2,6-Dichlorobiphenyl by a mass spectrometer, while its chemical and physical properties remain virtually identical.
This ensures that during sample extraction and cleanup, this compound experiences the same potential for loss as the native PCB #10. Therefore, its use allows for precise quantification through isotope dilution, which is considered the gold standard for environmental analysis. The selection of this specific congener as a labeled standard is driven by the need to monitor for PCB #10 in environmental and biological samples.
| Compound Feature | Description |
| Base Compound | 2,6-Dichlorobiphenyl (PCB #10) |
| Isotopic Label | Deuterium (D) |
| Number of Labels | 5 (pentadeuterated) |
| Label Positions | 2', 3', 4', 5', 6' on the second phenyl ring |
| Primary Application | Internal standard for isotope dilution mass spectrometry (IDMS) |
| Purpose | To enable accurate and precise quantification of native 2,6-Dichlorobiphenyl (PCB #10) by correcting for analytical losses. |
Structure
3D Structure
Properties
Molecular Formula |
C12H8Cl2 |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,6-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H8Cl2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H/i1D,2D,3D,5D,6D |
InChI Key |
IYZWUWBAFUBNCH-XFEWCBMOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=CC=C2Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of 2,6 Dichlorobiphenyl 2 ,3 ,4 ,5 ,6 D5
Strategies for Deuterium (B1214612) Incorporation in Biphenyl (B1667301) Systems
The synthesis of deuterated biphenyls, particularly those with specific labeling patterns like 2,6-Dichlorobiphenyl-2',3',4',5',6'-d5, employs several strategic approaches to replace hydrogen with deuterium atoms. These methods range from direct exchange reactions on the biphenyl scaffold to the construction of the biphenyl system from pre-deuterated precursors.
Base-Catalyzed Hydrogen-Deuterium Exchange Reactions for Polychlorinated Biphenyls
Base-catalyzed hydrogen-deuterium (H-D) exchange is a method for introducing deuterium into aromatic systems. researchgate.net In this process, a strong base removes a proton from the aromatic ring, creating a carbanion. This carbanion is then quenched by a deuterium source, typically a deuterated solvent like heavy water (D₂O) or deuterated methanol (B129727) (CH₃OD), resulting in the incorporation of a deuterium atom.
For polychlorinated biphenyls, the reactivity of the ring protons towards base-catalyzed exchange is influenced by the position and number of chlorine substituents. Protons in positions ortho and para to the chlorine atoms are generally more acidic and thus more susceptible to exchange. However, achieving site-specific deuteration on one ring while leaving the other untouched, as required for this compound, can be challenging and often depends on carefully controlled reaction conditions, including the choice of base, solvent, temperature, and reaction time. While effective for general deuteration, achieving the specific pentadeuteration of one ring without affecting the other often requires more directed synthetic routes.
Halogen-Metal Exchange and Subsequent Deuteration for PCB Analogs
Halogen-metal exchange is a powerful and widely used method for the regiospecific synthesis of organometallic compounds, which can then be used to introduce deuterium. wikipedia.orgias.ac.in This reaction is particularly useful for preparing specifically deuterated aromatic compounds. google.com The process involves treating an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi). illinois.edu The lithium atom exchanges with the halogen atom (typically bromine or iodine) to form a highly reactive aryllithium intermediate. wikipedia.org
In the context of synthesizing this compound, a suitable precursor would be a biphenyl with halogens (e.g., bromine) at the 2', 3', 4', 5', and 6' positions of one ring and the two chlorine atoms on the other. This polyhalogenated biphenyl would be treated with an organolithium reagent at low temperatures. The subsequent aryllithium species is then quenched with a deuterium source, such as D₂O, to introduce deuterium atoms at the desired positions. The rate of exchange follows the trend I > Br > Cl, making aryl bromides and iodides the preferred substrates for this reaction. wikipedia.org
Reaction Scheme Example:
Precursor: 2,6-dichloro-2',3',4',5',6'-pentabromobiphenyl
Halogen-Metal Exchange: Reaction with excess n-BuLi in an inert solvent (e.g., THF) at low temperature (e.g., -78 °C) to replace all five bromine atoms with lithium.
Deuteration: Quenching the resulting polylithiated intermediate with D₂O to yield this compound.
Other Advanced Synthetic Pathways for Site-Specific Deuteration of Biphenyls
Beyond classical exchange reactions, several advanced methods offer high selectivity for deuterium incorporation. Transition metal-catalyzed reactions, using catalysts based on palladium, iridium, or ruthenium, can facilitate H-D exchange with high efficiency and site-selectivity. google.commdpi.com These methods often use D₂O as an economical and readily available deuterium source. mdpi.com For instance, palladium-on-carbon (Pd/C) can catalyze H-D exchange in the presence of D₂ gas generated in situ from D₂O and a reducing agent. mdpi.com
Another powerful approach is the use of coupling reactions, such as the Suzuki coupling, with pre-deuterated starting materials. To synthesize this compound, one could couple 2,6-dichlorophenylboronic acid with a pentadeuterated halobenzene (e.g., bromobenzene-d₅). This method offers unambiguous and complete deuteration at the desired positions, as the deuterium is incorporated into one of the building blocks before the biphenyl core is assembled.
Isotopic Purity and Enrichment Analysis of this compound
The utility of a deuterated standard is fundamentally dependent on its isotopic purity and enrichment. High isotopic enrichment ensures that the signal from the labeled compound is distinct from its unlabeled counterpart. The analysis is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
Isotopic Purity: This refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, five). Isotopic Enrichment: This measures the percentage of a specific atomic position that is occupied by a deuterium atom. For this compound, commercial suppliers typically report an isotopic purity of at least 98% and an isotopic enrichment of 99 atom % D. fishersci.fi
High-resolution mass spectrometry can distinguish between the molecular ions of the deuterated compound (d₅), and its less-deuterated isotopologues (d₄, d₃, etc.), as well as the unlabeled compound (d₀), based on their precise mass-to-charge ratios. nih.govresearchgate.net The relative intensities of these peaks in the mass spectrum are used to calculate the isotopic purity.
NMR spectroscopy, particularly ¹H NMR and ²H NMR, can also be used to determine isotopic abundance with high accuracy. nih.gov In the ¹H NMR spectrum, the degree of deuteration is determined by comparing the integral of a residual proton signal in the deuterated ring to the integral of a proton signal in the non-deuterated ring.
| Analytical Technique | Principle of Measurement | Information Obtained |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures the precise mass-to-charge (m/z) ratio of ions. Distinguishes between isotopologues (e.g., C₁₂H₃D₅Cl₂, C₁₂H₄D₄Cl₂) based on their exact mass difference. | Isotopic distribution and calculation of isotopic purity by comparing the relative abundances of the different isotopologue peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR quantifies residual protons at deuterated sites. ²H NMR directly detects the deuterium nuclei. The ratio of signal integrals provides a measure of isotopic enrichment. | Site-specific isotopic enrichment and confirmation of deuteration pattern. nih.gov |
Structural Elucidation and Confirmation of Deuteration Pattern in this compound
Confirming the precise structure and the specific location of the deuterium atoms is the final and most critical step in characterizing this compound. This is accomplished primarily through a combination of mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound. For this compound, the molecular ion peak cluster would be centered around m/z 227, corresponding to the formula C₁₂H₃D₅Cl₂. The characteristic isotopic pattern of the two chlorine atoms would be observed. The fragmentation pattern can also offer structural information. For PCBs, a common fragmentation is the loss of chlorine atoms. researchgate.netnih.gov The mass of the fragments can help confirm the composition of the molecule.
NMR Spectroscopy: NMR is the most definitive method for confirming the deuteration pattern.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It would show signals only for the three protons on the 2,6-dichlorophenyl ring, while the signals corresponding to the protons on the other ring (positions 2', 3', 4', 5', 6') would be absent or have extremely low intensity. The splitting pattern of the remaining protons would confirm their positions on the dichlorinated ring.
¹³C NMR: The carbon NMR spectrum would show signals for all 12 carbon atoms. The signals for the deuterated carbons (C-2' to C-6') would appear as multiplets with attenuated intensity due to C-D coupling.
²H NMR: The deuterium NMR spectrum would show signals corresponding to the deuterium atoms on the pentadeuterated ring, providing direct evidence of their presence. nih.gov
| Technique | Expected Observation | Inference |
|---|---|---|
| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak cluster around m/z 227. Fragmentation showing loss of Cl (M-35). | Confirms molecular formula C₁₂H₃D₅Cl₂ and biphenyl core structure. |
| ¹H NMR | Signals corresponding to the 3 protons on the dichlorophenyl ring (e.g., a triplet and a doublet in the aromatic region, ~7.0-7.5 ppm). Absence of signals for the other 5 aromatic protons. | Confirms the pentadeuteration of one ring and the protonated state of the other. |
| ¹³C NMR | 12 distinct carbon signals. Signals for C-2' through C-6' show splitting due to C-D coupling and reduced peak height. | Confirms the location of deuterium atoms on specific carbons. |
Advanced Analytical Applications of 2,6 Dichlorobiphenyl 2 ,3 ,4 ,5 ,6 D5 in Environmental and Biological Matrices
Application of 2,6-Dichlorobiphenyl-2',3',4',5',6'-d5 as a Tracer in Environmental Fate and Transport Studies of PCBs
Elucidation of Environmental Transport Pathways and Dynamics of PCBs
The study of the environmental transport and dynamics of polychlorinated biphenyls (PCBs) is critical to understanding their fate, persistence, and ultimate impact on ecosystems and human health. The use of isotopically labeled standards, such as this compound, has become an indispensable tool for researchers to trace the complex pathways of these persistent organic pollutants through various environmental compartments. This deuterated analogue of a native PCB congener serves as a powerful surrogate and internal standard in sophisticated analytical methodologies, primarily isotope dilution mass spectrometry (IDMS), enabling precise quantification and the ability to track the movement of PCBs from their sources to their ultimate sinks.
The fundamental principle behind using this compound lies in its chemical similarity to its non-deuterated counterpart, 2,6-Dichlorobiphenyl (B22184). This similarity ensures that it behaves almost identically during sample extraction, cleanup, and analysis, thus accurately reflecting the losses of the native PCBs during these processes. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from native PCBs by mass spectrometry. This distinction is crucial for correcting for analytical variability and matrix effects, leading to highly accurate and precise measurements of PCB concentrations in complex environmental samples such as air, water, soil, sediment, and biota.
Atmospheric Transport and Deposition:
Atmospheric transport is a primary mechanism for the global distribution of PCBs. nih.gov The use of this compound as a surrogate standard is vital in studies quantifying the atmospheric concentrations and depositional fluxes of PCBs. In these studies, a known amount of the deuterated standard is spiked into the collection media (e.g., polyurethane foam plugs for air sampling or deposition plates) before sampling. By measuring the recovery of the deuterated standard, scientists can correct for losses during sampling and analysis, thereby obtaining accurate measurements of the atmospheric concentrations of native PCBs.
| Sample ID | Location | Amount Spiked (ng) | Amount Recovered (ng) | Recovery (%) | Corrected Total PCB Concentration (ng/m²) |
|---|---|---|---|---|---|
| ADS-01 | Urban | 50 | 42.5 | 85 | 125.3 |
| ADS-02 | Rural | 50 | 45.1 | 90.2 | 35.7 |
| ADS-03 | Industrial | 50 | 40.8 | 81.6 | 250.1 |
Transport in Aquatic Systems and Sediments:
In aquatic environments, PCBs partition between the water column, suspended particles, and sediments. Understanding the dynamics of PCB transport in these matrices is crucial for assessing the exposure of aquatic organisms. This compound is used as a surrogate in the analysis of water and sediment samples to ensure the accuracy of concentration data.
When studying sediment cores to reconstruct historical PCB contamination, a known quantity of the deuterated standard is added to each sediment layer before extraction. The recovery of this standard is then used to correct the measured concentrations of native PCBs in that layer. This allows for a more accurate depiction of the temporal trends in PCB deposition and burial in sediments.
The following table provides a hypothetical example of how the recovery of this compound would be used to correct PCB concentration data in a sediment core analysis.
| Sediment Depth (cm) | Year of Deposition (Approx.) | Surrogate Recovery (%) | Measured Total PCB (ng/g dw) | Corrected Total PCB (ng/g dw) |
|---|---|---|---|---|
| 0-2 | 2020s | 88 | 15.4 | 17.5 |
| 10-12 | 1980s | 82 | 125.6 | 153.2 |
| 20-22 | 1950s | 75 | 45.2 | 60.3 |
Bioaccumulation and Trophic Transfer:
Isotopically labeled standards are also instrumental in studies of PCB bioaccumulation in food webs. By using this compound as an internal standard, researchers can accurately quantify the concentrations of various PCB congeners in biological tissues. This allows for the calculation of bioaccumulation factors (BAFs) and biomagnification factors (BMFs), which are essential for understanding how PCBs move up the food chain.
While specific studies detailing the use of this compound to trace the trophic transfer of PCBs were not found, the principle of its application as a surrogate for accurate quantification is a cornerstone of such research. The precise measurement of PCB concentrations in different trophic levels, facilitated by the use of deuterated standards, is what allows for the elucidation of biomagnification dynamics.
Mechanistic Insights from 2,6 Dichlorobiphenyl 2 ,3 ,4 ,5 ,6 D5 in Biotransformation Studies
In Vitro Biotransformation of 2,6-Dichlorobiphenyl (B22184) (unlabeled) Facilitated by Deuterated Analogue Standards
In vitro studies using enzyme systems, such as liver microsomes, are fundamental to elucidating the metabolic pathways of xenobiotics like 2,6-Dichlorobiphenyl. In these experiments, 2,6-Dichlorobiphenyl-2',3',4',5',6'-d5 is added at a known concentration to serve as an internal standard for quantifying the transformation of the unlabeled congener.
The primary Phase I metabolic reaction for PCBs is hydroxylation, a process predominantly catalyzed by the cytochrome P450 (CYP) monooxygenase system. researchgate.net This reaction is believed to proceed through the formation of a highly reactive electrophilic intermediate known as an arene oxide. researchgate.net This epoxide intermediate can then undergo several transformations: spontaneous rearrangement to form a stable hydroxylated PCB (OH-PCB), enzymatic hydration by epoxide hydrolase to yield a dihydrodiol, or covalent binding to cellular macromolecules like proteins and DNA. sci-hub.box The formation of arene oxides is a critical step, as it represents an activation pathway that can lead to toxic and carcinogenic effects. sci-hub.box
The mechanism involves the insertion of an oxygen atom across a double bond in one of the biphenyl's aromatic rings. For a congener like 2,6-Dichlorobiphenyl, the position of hydroxylation is influenced by the chlorine substitution pattern. The deuterated standard, this compound, is crucial for accurately quantifying the formation rates of various hydroxylated isomers, allowing researchers to study the regioselectivity of the enzymatic reactions.
The cytochrome P450 superfamily consists of multiple isozymes, each with distinct but often overlapping substrate specificities. nih.govmdpi.com The metabolism of PCBs, including dichlorobiphenyls, is dependent on the specific CYP isozymes present, which can be induced by exposure to different chemicals. sci-hub.box For instance, isozymes induced by phenobarbital (B1680315) (PB) versus those induced by polycyclic aromatic hydrocarbons like β-naphthoflavone (BNF) exhibit different preferences for metabolizing PCB congeners. sci-hub.box
Studies using purified rat liver CYP isozymes have shown that the rates and regioselectivity of dichlorobiphenyl hydroxylation vary significantly between congeners and the specific isozyme involved. sci-hub.boxacs.org For example, 2,5-Dichlorobiphenyl is metabolized by both PB- and BNF-induced isozymes, but they produce different major monohydroxy metabolites. sci-hub.box In contrast, the metabolism of 2,6-Dichlorobiphenyl by these systems is exceptionally slow, precluding easy identification of metabolites. sci-hub.box The use of deuterated standards in such reconstituted enzyme systems is essential for obtaining the precise kinetic data needed to define the role of each isozyme in the biotransformation of specific dichlorobiphenyls.
| Dichlorobiphenyl Congener | Major Metabolite with Cytochrome P-450 PB-B | Major Metabolite with Cytochrome P-450 BNF-B |
| 2,3-DCB | 4-hydroxy-2,3-dichlorobiphenyl | 5-hydroxy-2,3-dichlorobiphenyl |
| 2,4-DCB | 5-hydroxy-2,4-dichlorobiphenyl | 3-hydroxy-2,4-dichlorobiphenyl |
| 2,5-DCB | 4-hydroxy-2,5-dichlorobiphenyl | 3-hydroxy-2,5-dichlorobiphenyl |
| 3,4-DCB | 2-hydroxy-3,4-dichlorobiphenyl | 5-hydroxy-3,4-dichlorobiphenyl |
| 3,5-DCB | 2-hydroxy-3,5-dichlorobiphenyl | 4-hydroxy-3,5-dichlorobiphenyl |
| 2,4'-DCB | 5-hydroxy-2,4'-dichlorobiphenyl | 5-hydroxy-2,4'-dichlorobiphenyl |
| 3,3'-DCB | 4-hydroxy-3,3'-dichlorobiphenyl | 4-hydroxy-3,3'-dichlorobiphenyl |
| 4,4'-DCB | 3-hydroxy-4,4'-dichlorobiphenyl | 3-hydroxy-4,4'-dichlorobiphenyl |
This table summarizes the major monohydroxy metabolites identified from the metabolism of various dichlorobiphenyls (DCBs) by two different major cytochrome P-450 isozymes from rat liver. Data sourced from Kaminsky et al. (1981). sci-hub.box
Following Phase I hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions. researchgate.net These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation pathways for OH-PCBs are glucuronidation and sulfation. nih.govnih.gov
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway involves the transfer of a glucuronic acid moiety to the hydroxyl group of the OH-PCB.
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group to the hydroxyl group.
In vitro models, such as human liver HepG2 cells, have demonstrated that OH-PCB metabolites are further biotransformed into sulfate (B86663) and glucuronide conjugates. nih.govnih.gov The use of deuterated standards allows for the precise measurement of the precursor OH-PCBs, enabling researchers to study the efficiency and kinetics of these subsequent conjugation pathways.
Microbial Degradation Pathways of Dichlorobiphenyls and Analogues Using Deuterated Standards
Microorganisms play a significant role in the environmental degradation of PCBs. The pathways of microbial degradation differ fundamentally depending on the presence or absence of oxygen. Deuterated standards are vital in laboratory microcosm studies to track the fate of specific congeners like 2,6-Dichlorobiphenyl against a background of other PCBs and to quantify degradation rates accurately.
Under anaerobic conditions, such as those found in deep sediments, microorganisms mediate the reductive dechlorination of PCBs. nih.gov This process involves the sequential removal of chlorine atoms from the biphenyl (B1667301) rings, with PCBs acting as electron acceptors. oup.com This pathway is particularly effective for highly chlorinated congeners, which are often resistant to aerobic attack.
The dechlorination process is not random; there is a distinct selectivity for removing chlorine atoms from the meta and para positions. epa.gov This results in the accumulation of less-chlorinated congeners that are often enriched with ortho-substituted chlorines. oup.comepa.gov For example, studies have documented the accumulation of 2-chlorobiphenyl (B15942) and 2,6-dichlorobiphenyl as products of the dechlorination of more highly chlorinated mixtures like Aroclor 1242. epa.gov These less-chlorinated, ortho-substituted products are less toxic and more susceptible to aerobic degradation. epa.gov
| Parent Congener | Dechlorination Position | Primary Product(s) |
| 2,3,5,6-Tetrachlorobiphenyl | meta and ortho | 2,3,6-Trichlorobiphenyl, 2,5-Dichlorobiphenyl, 2,6-Dichlorobiphenyl |
| Aroclor 1242 (mixture) | meta and para | Accumulation of 2-Chlorobiphenyl, 2,2'-/2,6-Dichlorobiphenyl |
| 2,3,4,5,6-Pentachlorobiphenyl | meta and para | Accumulation of ortho-substituted congeners |
This table shows examples of anaerobic reductive dechlorination of specific PCB congeners and mixtures by microbial communities from sediments. oup.comepa.gov
In the presence of oxygen, aerobic bacteria can degrade PCBs through an oxidative pathway. nih.gov This process is most effective for lightly chlorinated PCBs containing one to four chlorine atoms. The key enzymatic step is initiated by a biphenyl dioxygenase, which attacks an aromatic ring. colab.ws
The established "biphenyl upper pathway" proceeds as follows:
Dioxygenation: A biphenyl dioxygenase (BphA) incorporates two oxygen atoms into the aromatic ring, typically at positions 2 and 3, to form a cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative. colab.ws
Dehydrogenation: A dehydrogenase (BphB) oxidizes the dihydrodiol to form a dihydroxybiphenyl (a catechol). colab.ws
Ring Cleavage: A 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC) cleaves the C1-C2 bond of the catechol ring, opening the aromatic structure. colab.ws
Hydrolysis: The resulting meta-cleavage product is hydrolyzed by a hydrolase (BphD) to yield a chlorinated benzoic acid and a five-carbon aliphatic acid, which can then enter central metabolic pathways. colab.ws
This oxidative pathway effectively mineralizes the PCB congener. Deuterated standards are employed in these studies to quantify the rate of disappearance of the parent dichlorobiphenyl and to identify and quantify the formation of key intermediates like chlorobenzoic acids. researchgate.net
| Bacterial Strain | Degraded Dichlorobiphenyl(s) | Key Finding |
| Ralstonia sp. RK1 | 2,6-Dichlorophenol (a related compound) | Capable of complete mineralization. nih.gov |
| Enterobacter sp. SA-2 | 2,4'-Dichlorobiphenyl, 2,3-Dichlorobiphenyl | Preferential attack on the ortho-substituted ring. researchgate.net |
| Pseudomonas sp. SA-6 | 2,4'-Dichlorobiphenyl | Slower degradation rate compared to other isolates. researchgate.net |
| Lysinibacillus macrolides | 2-Chlorobiphenyl, 2,4-Dichlorobiphenyl | Isolated from soil with long-term PCB contamination. |
This table lists examples of aerobic bacterial strains capable of degrading dichlorobiphenyls and related chlorinated aromatic compounds.
Plant-Mediated Metabolism of Dichlorobiphenyls and Deuterated Analogues
A significant study on the metabolism of 2,6-dichlorobiphenyl (also known as PCB 10) was conducted using a hairy root culture of black nightshade (Solanum nigrum SNC-9O). This research revealed that the plant cells are capable of transforming this compound into various hydroxylated and methoxylated metabolites. These findings offer a detailed look into the detoxification mechanisms that plants employ when exposed to such contaminants.
The primary metabolic transformation observed was hydroxylation, where a hydroxyl group (-OH) is added to the biphenyl structure. The study identified several monohydroxylated metabolites of 2,6-dichlorobiphenyl. A key finding was the preference for hydroxylation at the para- (4 or 4') position of the biphenyl rings. Following hydroxylation, these metabolites can undergo further biotransformation, including conjugation. The research on Solanum nigrum showed that the hydroxylated PCBs were predominantly present in conjugated forms within the plant cells, which is a common plant detoxification strategy to increase water solubility and sequester the metabolites in vacuoles.
In addition to hydroxylation, the formation of methoxy-PCBs and hydroxy-methoxy-PCBs was also identified, indicating that methylation is another metabolic pathway for 2,6-dichlorobiphenyl in this plant system. The study noted a preference for methylation at the meta-position (3, 3', 5, or 5') of the hydroxylated PCBs.
The concentrations of both non-conjugated (free) and conjugated hydroxy-metabolites were quantified in the plant biomass, providing valuable data on the extent of metabolism. The concentrations of conjugated metabolites were found to be significantly higher than their non-conjugated counterparts, underscoring the importance of conjugation in the detoxification process.
The use of this compound in such an experimental setup would provide unparalleled precision. The distinct mass of the deuterated metabolites would allow for their unambiguous detection and quantification using mass spectrometry, even at very low concentrations. This would help to definitively confirm the metabolic pathways and potentially uncover minor, previously undetected metabolites.
The interactive data table below summarizes the key metabolites of 2,6-dichlorobiphenyl identified in the hairy root culture of Solanum nigrum SNC-9O and their concentrations.
Table 1: Metabolites of 2,6-Dichlorobiphenyl in Solanum nigrum Hairy Root Culture
| Metabolite Class | Specific Metabolite | Form | Concentration Range (μg kg⁻¹ fresh weight) |
| Hydroxy-PCBs | 4-hydroxy-2,6-dichlorobiphenyl | Non-conjugated | 0.9 - 35.2 |
| 2-hydroxy-2',6'-dichlorobiphenyl | Non-conjugated | 0.9 - 35.2 | |
| 3-hydroxy-2',6'-dichlorobiphenyl | Non-conjugated | 0.9 - 35.2 | |
| 4-hydroxy-2',6'-dichlorobiphenyl | Non-conjugated | 0.9 - 35.2 | |
| Hydroxy-metabolites (unspecified) | Conjugated | 2.0 - 113.0 | |
| Methoxy-PCBs | Methoxy-PCBs (unspecified) | Identified in cells | Not quantified |
| Hydroxy-methoxy-PCBs | Hydroxy-methoxy-PCBs (unspecified) | Identified in cells (also conjugated) | Not quantified |
Future Directions and Emerging Research Avenues for Deuterated Dichlorobiphenyl Congeners
Development of Certified Reference Materials for Global Environmental Monitoring Programs Using Deuterated PCBs
Global environmental monitoring programs rely on the ability to generate comparable and accurate data across different laboratories and regions. Certified Reference Materials (CRMs) are the cornerstone of this quality assurance, providing a benchmark for method validation and performance evaluation. nih.gov CRMs are typically natural matrices, such as sediment, fish tissue, or human serum, that contain well-characterized concentrations of specific contaminants, including various PCB congeners. nih.govnist.gov
The National Institute of Standards and Technology (NIST) has been instrumental in developing a wide range of SRMs (Standard Reference Materials®), a type of CRM, for organic contaminants in environmental matrices. nih.gov These include materials like SRM 1941b (Organics in Marine Sediment) and SRM 1974c (Organics in Mussel Tissue), which have certified values for numerous PCBs. nist.gov
The role of deuterated PCBs, such as 2,6-Dichlorobiphenyl-2',3',4',5',6'-d5, in this context is critical, primarily as internal standards. When a laboratory analyzes a CRM to validate its methods, a known quantity of a deuterated PCB is added to the sample at the beginning of the analytical process. Because the deuterated standard behaves almost identically to its non-labeled counterpart throughout extraction and cleanup, any loss of the target analyte can be accurately corrected for. This isotope dilution mass spectrometry (IDMS) approach is the gold standard for high-accuracy quantification of organic pollutants.
Future developments will focus on creating more diverse CRMs that include a wider range of PCB congeners, including metabolites and less common transformation products, at environmentally relevant concentrations. The availability of a corresponding suite of deuterated internal standards is essential for the certification and subsequent use of these new CRMs, thereby enhancing the quality and comparability of data generated by global monitoring programs like those under the Stockholm Convention on Persistent Organic Pollutants (POPs). ags.org.uk
Table 1: Examples of Standard Reference Materials (SRMs) for PCB Analysis
| SRM Number | Matrix Type | Target Analytes Include |
| SRM 1941b | Marine Sediment | PAHs, PCBs, Organochlorine Pesticides |
| SRM 1974c | Mussel Tissue | PCBs, PAHs, PBDEs, Pesticides |
| SRM 1649b | Urban Dust | PAHs, PCBs, Dioxins/Furans, BFRs |
| SRM 2585 | House Dust | PAHs, PCBs, Pesticides, PFAS |
| SRM 1945 | Whale Blubber | PCBs, Organochlorine Pesticides, PBDEs |
| This table summarizes a selection of SRMs from NIST used to ensure the quality of environmental measurements for PCBs and other organic contaminants. nih.govnist.gov |
Integration of Isotopic Tracers in Advanced Environmental Modeling of PCB Dynamics
Understanding the environmental fate of PCBs—their transport, partitioning, and transformation—is crucial for risk assessment and remediation. Advanced environmental models aim to predict these dynamics, but their accuracy depends on precise empirical data for processes like degradation rates and pathway identification. Deuterated PCB congeners are invaluable tools for generating this data.
By introducing a specific deuterated congener into a controlled environmental system (a microcosm or mesocosm), researchers can trace its fate without interference from the background of native, non-labeled PCBs already present. This approach allows for the unambiguous determination of:
Transformation Rates: The disappearance of the parent deuterated congener and the appearance of its deuterated degradation products can be monitored over time to calculate precise reaction kinetics.
Degradation Pathways: The chemical structure of the deuterated metabolites provides direct evidence of the operative transformation mechanisms, such as microbial reductive dechlorination. umich.edu For example, tracking the transformation of a specific deuterated tetrachlorobiphenyl could reveal whether ortho- or meta-chlorines are preferentially removed by a particular microbial community. umich.edu
Transport and Partitioning: The movement of the deuterated tracer between different environmental compartments (e.g., water, sediment, biota) can be quantified to validate and refine partitioning coefficients used in fate models.
This isotopic tracer approach provides a level of detail that is often impossible to achieve by merely observing changes in the complex mixture of native PCBs. The data generated from these studies are essential for parameterizing and validating sophisticated computational models that predict the long-term behavior and potential risks of PCBs in the environment.
Novel Applications in Omics-Based Environmental and Biotransformation Research of PCBs
The fields of genomics, transcriptomics, proteomics, and metabolomics—collectively known as "omics"—offer a powerful, systems-level view of how organisms interact with environmental contaminants. nih.govmdpi.com When combined with isotopic labeling, these technologies can revolutionize our understanding of PCB biotransformation. Deuterated congeners like this compound are central to these novel applications.
In a typical study, a microbial community or a specific organism is exposed to a deuterated PCB congener. Researchers can then apply omics techniques to unravel the biotransformation process:
Metabolomics: By analyzing the full spectrum of small-molecule metabolites, scientists can identify new compounds that contain the deuterium (B1214612) label. This provides a direct and unbiased way to discover the metabolic products of PCB degradation, confirming transformation pathways.
Proteomics and Transcriptomics: By comparing the protein (proteomics) or gene expression (transcriptomics) profiles of the organism in the presence and absence of the deuterated PCB, researchers can identify the specific enzymes and genes that are upregulated in response to the compound. This helps pinpoint the catalytic machinery responsible for breaking down the PCB.
This integrated approach moves beyond simply identifying degradation products to revealing the underlying genetic and enzymatic mechanisms. mdpi.com Such knowledge is fundamental for developing effective bioremediation strategies, as it can help identify key microbial players and the conditions that promote their PCB-degrading activities.
Table 2: Application of Omics in Deuterated PCB Biotransformation Studies
| Omics Field | Key Question Addressed | Role of Deuterated PCB |
| Metabolomics | What are the breakdown products? | Acts as a tracer to definitively identify metabolites derived from the parent compound. |
| Transcriptomics | Which genes are activated by the PCB? | Serves as the specific chemical stimulus to trigger a measurable gene expression response. |
| Proteomics | Which enzymes are produced to degrade the PCB? | Induces the production of specific proteins (enzymes) involved in its transformation. |
| This table illustrates how integrating deuterated PCBs with various omics technologies can elucidate the mechanisms of biotransformation. nih.govmdpi.com |
Expanding the Scope of Deuterated PCB Congeners for Mechanistic Investigations in Environmental Chemistry
While much of the historical focus has been on the 209 distinct PCB congeners that were part of commercial mixtures like Aroclors, it is now clear that environmental processes create a new suite of transformation products. ags.org.uknau.edu Reductive dechlorination, for instance, can produce congeners that were only minor components of the original mixtures but may have unique toxicological properties.
A significant future direction is the synthesis and use of a much wider array of deuterated PCB congeners, including specific dechlorination products and hydroxylated metabolites. This expanded toolkit of isotopic standards will enable researchers to conduct more sophisticated mechanistic investigations. For example, by using deuterated versions of specific dechlorination intermediates, scientists can study the subsequent steps in a degradation pathway, unraveling complex reaction networks piece by piece.
Furthermore, having a broader scope of deuterated standards allows for more accurate quantification of these environmentally-formed congeners, which is crucial for assessing their prevalence and potential risk. This moves the field beyond simply monitoring the legacy parent compounds to understanding the full life cycle of PCBs in the environment. This deeper, mechanistic understanding is essential for developing more effective and targeted strategies for managing PCB-contaminated sites and protecting environmental and human health.
Q & A
Q. Table 1: Comparison of Analytical Techniques for Deuterated Biphenyls
| Technique | Strengths | Limitations |
|---|---|---|
| HRMS | High mass accuracy for isotopic clusters | Requires pure samples |
| ²H NMR | Direct confirmation of deuterium position | Low sensitivity for trace analysis |
| GC-MS | High sensitivity in complex matrices | Limited to volatile derivatives |
Q. Table 2: Common Degradation Pathways of Chlorinated Biphenyls
| Pathway | Conditions | Key Products |
|---|---|---|
| Reductive Dechlorination | Anaerobic, microbial | Lower-chlorinated biphenyls |
| Photolysis | UV light, aqueous | Hydroxylated derivatives |
| Oxidation | Aerobic, enzymatic | Di-hydroxybiphenyls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
